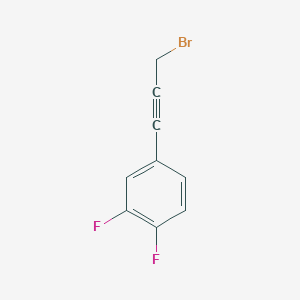
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene is an organic compound with the molecular formula C9H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-propynyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene and 3-bromo-1-propyne.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1,2-difluorobenzene is reacted with 3-bromo-1-propyne in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety protocols are in place for handling hazardous materials.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding propynyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents at low temperatures.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of propynyl derivatives.
Scientific Research Applications
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene involves its interaction with molecular targets through its reactive bromo-propynyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-prop-1-ynyl)-1,2-dimethyl-benzene
- 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene
- 1-Bromo-4-(3-bromoprop-1-ynyl)benzene
Uniqueness
4-(3-Bromo-prop-1-ynyl)-1,2-difluoro-benzene is unique due to the presence of both bromo-propynyl and difluoro substituents. The combination of these groups imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
1026242-98-7 |
|---|---|
Molecular Formula |
C9H5BrF2 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-(3-bromoprop-1-ynyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C9H5BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,5H2 |
InChI Key |
JPPVOXUXLKCADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CCBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


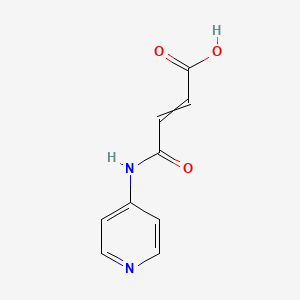
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
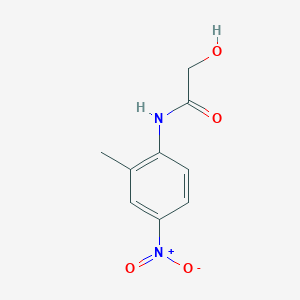
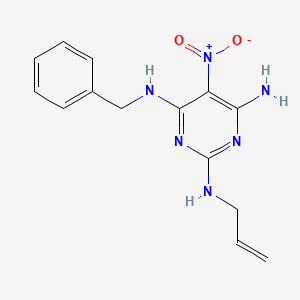
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
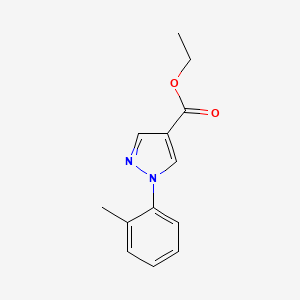
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)
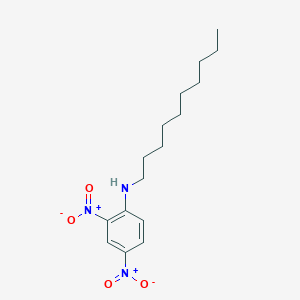

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
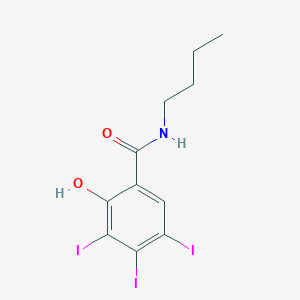
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
